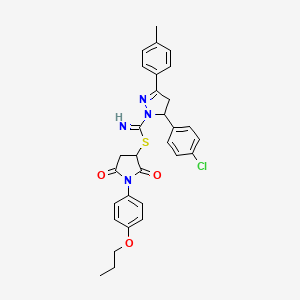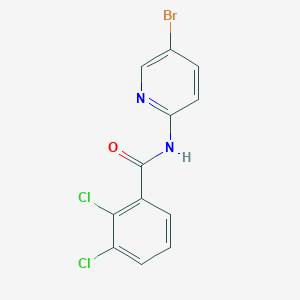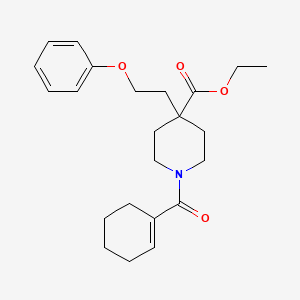![molecular formula C16H25NO8 B5124047 2-{[4-(2,6-dimethoxyphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5124047.png)
2-{[4-(2,6-dimethoxyphenoxy)butyl]amino}ethanol ethanedioate (salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(2,6-dimethoxyphenoxy)butyl]amino}ethanol ethanedioate (salt) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula C16H28N2O8 and is commonly referred to as DMBE or DMBEE. In
作用机制
DMBE is believed to exert its neuroprotective effects through its ability to modulate the activity of certain enzymes and proteins involved in the regulation of cell death and survival. The compound has been shown to inhibit the activity of caspase-3, an enzyme that plays a key role in the programmed cell death pathway. DMBE has also been shown to activate the PI3K/Akt signaling pathway, which is involved in the regulation of cell survival.
Biochemical and Physiological Effects:
DMBE has been shown to have a number of biochemical and physiological effects, including the modulation of oxidative stress and inflammation. The compound has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. DMBE has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
实验室实验的优点和局限性
One of the main advantages of using DMBE in lab experiments is its neuroprotective properties. The compound has been shown to protect neurons from damage and may be useful in the development of new treatments for neurodegenerative diseases. However, one of the limitations of using DMBE is its relatively low solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for the study of DMBE. One area of research is the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the exploration of DMBE's anti-inflammatory properties and its potential use in the treatment of inflammatory conditions such as arthritis. Additionally, further studies are needed to fully understand the mechanism of action of DMBE and to identify any potential side effects or limitations of its use in scientific research.
Conclusion:
In conclusion, DMBE is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound has been shown to have neuroprotective and anti-inflammatory properties and may be useful in the treatment of neurodegenerative diseases and inflammatory conditions. While there are some limitations to its use in lab experiments, DMBE represents a promising area of research for the development of new treatments and therapies.
合成方法
DMBE can be synthesized through a multi-step process that involves the reaction of 2,6-dimethoxyphenol with 4-bromobutanol in the presence of a base to produce 4-(2,6-dimethoxyphenoxy)butanol. The resulting product is then reacted with 2-aminoethanol to produce DMBE. The compound can be further purified and converted into its ethanedioate 2-{[4-(2,6-dimethoxyphenoxy)butyl]amino}ethanol ethanedioate (salt) form by reacting it with ethanedioic acid.
科学研究应用
DMBE has been studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. DMBE has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory conditions such as arthritis.
属性
IUPAC Name |
2-[4-(2,6-dimethoxyphenoxy)butylamino]ethanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4.C2H2O4/c1-17-12-6-5-7-13(18-2)14(12)19-11-4-3-8-15-9-10-16;3-1(4)2(5)6/h5-7,15-16H,3-4,8-11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVOEOSXMFZIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCCNCCO.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5123978.png)

![1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5123987.png)
![N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5124003.png)
![N-(5-{[2-(butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5124014.png)

![methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5124020.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5124024.png)
![3-{[(2S)-4-methyl-2-phenyl-1-piperazinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5124030.png)

![2-methyl-5-{[(tetrahydro-2-furanylmethyl)thio]methyl}-3-furoic acid](/img/structure/B5124055.png)
![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B5124060.png)
